5-Bromopyrimidine-4-carbaldehyde
Overview
Description
5-Bromopyrimidine-4-carbaldehyde is a heterocyclic organic compound used in various research areas like drug development and material science. It has an empirical formula of C5H3BrN2O and a molecular weight of 186.99 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of N-Boc-3-piperidine carboxylic acids as the starting material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the pyrimidine ring and a carbaldehyde group attached to the 4th carbon .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point is between 67-73 °C .Scientific Research Applications
Inhibitor Development
5-Bromopyrimidine-4-carbaldehyde derivatives, such as 4-aminopyrimidine-5-carbaldehyde oximes, have been identified as potent inhibitors of VEGFR-2, a critical target in angiogenesis-related diseases (Huang et al., 2011). Additionally, derivatives have been developed as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases, showing significant potential in targeted cancer therapies (Xu et al., 2008).
Chemical Synthesis and Catalysis
The compound has applications in facilitating chemical synthesis and catalysis. For instance, it can be used in palladium-catalyzed cyclization reactions (Cho & Kim, 2008) and in the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, demonstrating its utility in regioselective synthesis processes (Regan et al., 2012).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives are used in the synthesis of various pharmacologically active molecules. For example, ethyl 5-bromopyrimidine-4-carboxylate, derived from this compound, has been utilized in the preparation of CK2 inhibitors, highlighting its significance in drug development (Regan et al., 2012).
Antimicrobial and Antioxidant Studies
Derivatives of this compound, like 4-aminopyrimidine-5-carbaldehyde and its derivatives, have shown significant antimicrobial and antioxidant activities in various studies (Suresh et al., 2010). This indicates potential applications in developing new antimicrobial agents.
Mechanism of Action
Target of Action
5-Bromopyrimidine-4-carbaldehyde is a radiosensitive drug . The primary target of this compound is the C–Br bond in the molecule . The interaction with this bond is crucial for the compound’s mechanism of action .
Mode of Action
The compound interacts with its target through excess electron interaction . This interaction can induce resonance processes in the target molecule and fragment it via different pathways . The gaseous results reveal two primary channels for the electron-induced C–Br bond cleavage: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve .
Biochemical Pathways
The compound’s interaction with the c–br bond and the subsequent bond cleavage suggest that it may influence pathways related to the radiosensitivity of cells .
Pharmacokinetics
The compound’s solubility and stability in solution suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the cleavage of the C–Br bond . This cleavage can occur through two primary channels: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve . A strong solvation effect modifies the mechanism and dynamics of the dissociation of the electron⋯5-brpy system .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a solvent . In a solvent, the spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . Additionally, protonation is also observed at the N sites of the hydrated 5-BrPy anion, which inhibits the dissociation along the C–Br bond, suggesting a competing pathway against C–Br bond cleavage .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromopyrimidine-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. Additionally, this compound can interact with nucleic acids, potentially causing mutations or other genetic alterations .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce oxidative stress, leading to the activation of stress response pathways. This can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and DNA repair . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, including proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of DNA polymerases, leading to impaired DNA replication and repair . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained oxidative stress and altered gene expression patterns . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of careful handling and storage of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including DNA damage, cell death, and organ dysfunction . Threshold effects have been observed, with certain dosages leading to a rapid escalation in adverse effects . It is crucial to carefully control the dosage of this compound in experimental settings to avoid potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and DNA repair . The compound can interact with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria . This localization is influenced by the presence of targeting signals and post-translational modifications that direct the compound to specific organelles .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . In the nucleus, this compound can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA repair processes . In the mitochondria, the compound can affect mitochondrial function and energy production .
Properties
IUPAC Name |
5-bromopyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYGKRGFGJVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670328 | |
Record name | 5-Bromopyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-26-0 | |
Record name | 5-Bromopyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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